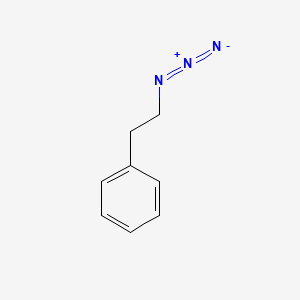

(2-叠氮乙基)苯

描述

Synthesis Analysis

The synthesis of azidoethylated benzene derivatives often involves palladium-catalyzed reactions, such as the Sonogashira coupling, which facilitates the introduction of the azido group into the benzene ring. A specific example includes the synthesis of poly(6-azulenylethynyl)benzene derivatives, demonstrating the application of Pd-catalyzed alkynylation under Sonogashira-Hagihara conditions (Ito et al., 2003). This methodology is indicative of the broader strategies employed in the synthesis of (2-Azidoethyl)benzene and its derivatives, showcasing the efficiency of transition metal-catalyzed cross-coupling reactions.

Molecular Structure Analysis

The molecular structure of benzene derivatives, including (2-Azidoethyl)benzene, is characterized by the aromaticity of the benzene ring and the linear geometry of the azido group. This combination imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions. The study of benzene's molecular structure through electron diffraction and molecular modeling provides insights into the bond lengths and angles within these molecules, offering a foundation for understanding the reactivity and properties of azidoethyl benzene derivatives (Tamagawa et al., 1976).

科学研究应用

1. 有机金属化学和芳香性质

(2-叠氮乙基)苯衍生物在有机金属化学中具有重要意义,特别是在研究有机金属结构中的芳香性质和稳定性方面。合成和表征1,2-二氢-1,2-氮硼杂环,苯的有机金属类似物,展示了这一应用。这项研究证明了这类化合物的稳定性和芳香性质,为混合有机/无机结构的性质提供了见解 (Marwitz et al., 2009)。

2. 合成化学:六芳基苯

在合成化学中,(2-叠氮乙基)苯衍生物的衍生物在六芳基苯的合成中起着至关重要的作用,这些化合物在从制药到电子器件材料等各种应用中具有多样化的应用。这些化合物展示了苯衍生物在创造结构多样化分子方面的巨大潜力 (Suzuki et al., 2015)。

3. 潜在的药物应用

与(2-叠氮乙基)苯相关的1,2-二氢-1,2-氮硼杂环的研究调查了其对细胞色素P450等酶代谢的抵抗力。这项研究对于理解这类化合物在药物应用中的潜力至关重要,特别是作为药物设计中的生物同源体 (Silva, 2016)。

4. 环境应用

苯的厌氧氧化,与(2-叠氮乙基)苯衍生物的降解相关的过程,对于环境应用至关重要,特别是在生物修复受苯污染的环境中。对Dechloromonas等菌株的研究展示了生物过程在处理受污染场地中的潜力 (Coates et al., 2001)。

5. 材料科学:偶氮苯

(2-叠氮乙基)苯衍生物用于合成偶氮苯,偶氮苯在材料科学中找到应用。偶氮苯用于制造光激活材料,并在医疗和工业过程中具有潜在用途 (Ma et al., 2012)。

6. 光谱学和土壤化学

芳香化合物如苯衍生物与表面的相互作用对于理解土壤化学和污染至关重要。利用光谱学研究这些相互作用有助于我们理解环境污染及其缓解 (Ringwald & Pemberton, 2000)。

7. 催化和化学转化

(2-叠氮乙基)苯及其衍生物参与了催化和化学转化。对这些化合物与环戊二烯基钌配合物的相互作用的研究突显了它们在新型催化过程和复杂分子合成中的作用 (Risse et al., 2011)。

8. 超分子化学

在超分子化学中,如苯-1,3,5-三羧酰胺等苯衍生物,与(2-叠氮乙基)苯相关,至关重要。这些化合物为创造纳米级结构奠定了基础,并在纳米技术、聚合物加工和生物医学领域具有应用 (Cantekin et al., 2012)。

未来方向

Future research directions for “(2-Azidoethyl)benzene” could involve exploring its potential applications in the synthesis of valuable heterocyclic amines . Additionally, the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate, has been demonstrated . This opens up new possibilities for the use of “(2-Azidoethyl)benzene” in the creation of novel materials.

属性

IUPAC Name |

2-azidoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-11-10-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSGPCZWEQJJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219325 | |

| Record name | Benzene, (2-azidoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Azidoethyl)benzene | |

CAS RN |

6926-44-9 | |

| Record name | Phenethyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-azidoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

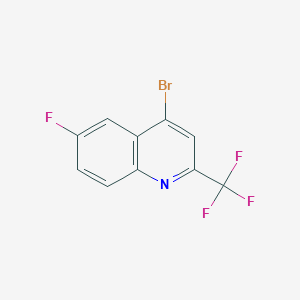

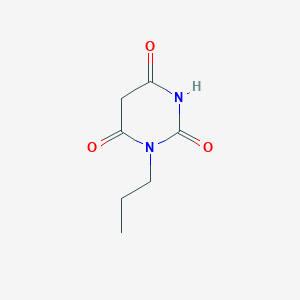

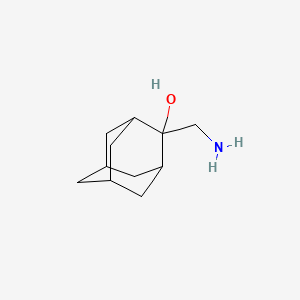

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)